molecular formula C23H19NO4S B1390451 N-FMOC-2-(4-aminophenylthio)acetic acid CAS No. 1185301-10-3

N-FMOC-2-(4-aminophenylthio)acetic acid

Cat. No. B1390451
M. Wt: 405.5 g/mol
InChI Key: WMZMXQSJFVQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-FMOC-2-(4-aminophenylthio)acetic acid” is a chemical compound with the molecular formula C23H19NO4S and a molecular weight of 405.5 g/mol. It is also known as S-(4-Aminophenyl)thioglycolic acid . This compound is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “N-FMOC-2-(4-aminophenylthio)acetic acid” can be represented by the SMILES string OC(=O)CSc1ccc(NC(=O)OCC2c3ccccc3-c4ccccc24)cc1 . This string represents the connectivity and orientation of atoms in the molecule.


Physical And Chemical Properties Analysis

“N-FMOC-2-(4-aminophenylthio)acetic acid” is a solid compound . Its empirical formula is C23H19NO4S and it has a molecular weight of 405.47 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Fmoc protection is a method used to protect a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application

The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.

Results or Outcomes

The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amines and amino acids .

Self-Assembly of Fmoc Protected Aliphatic Amino Acids

Specific Scientific Field

This application is in the field of Physical Chemistry .

Summary of the Application

Fmoc protected single amino acids can self-assemble into various structures, serving as excellent bio-organic scaffolds for diverse applications . These structures have unique properties and can be used as functional materials .

Methods of Application

The self-assembly of Fmoc protected single amino acids can be controlled through solvent variation . This process was investigated using coarse-grained molecular dynamics simulations .

Results or Outcomes

The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

Fmoc Protection of Amino Alcohols

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Fmoc protection is a method used to protect a variety of amino alcohols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application

The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.

Results or Outcomes

The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino alcohols .

Fmoc Protection of Amino Phenols

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Fmoc protection is a method used to protect a variety of amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application

The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.

Results or Outcomes

The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino phenols .

Fmoc Protection of Amino Alcohols

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Fmoc protection is a method used to protect a variety of amino alcohols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application

The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.

Results or Outcomes

The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino alcohols .

Fmoc Protection of Amino Phenols

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Fmoc protection is a method used to protect a variety of amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Methods of Application

The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.

Results or Outcomes

The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino phenols .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMXQSJFVQHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153960
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-FMOC-2-(4-aminophenylthio)acetic acid

CAS RN

1185301-10-3
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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